2-(5-chlorothiophen-2-yl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-chlorothiophen-2-yl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide is a synthetic organic compound that features a thiophene ring substituted with a chlorine atom and an anthracene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chlorothiophen-2-yl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide typically involves multi-step organic reactions. One possible synthetic route could involve:
Formation of the thiophene derivative: Starting with thiophene, chlorination can be achieved using reagents like sulfuryl chloride (SO2Cl2) under controlled conditions to obtain 5-chlorothiophene.
Anthracene derivative preparation: Anthracene can be oxidized to form 9,10-anthraquinone using oxidizing agents such as chromium trioxide (CrO3) in acetic acid.
Amide bond formation: The final step involves coupling the 5-chlorothiophene derivative with the anthraquinone derivative using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(5-chlorothiophen-2-yl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The anthraquinone moiety can be reduced to anthracene.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Anthracene derivatives.
Substitution: Thiophene derivatives with various substituents replacing the chlorine atom.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development due to its unique structural features.
Industry: Use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action for 2-(5-chlorothiophen-2-yl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. In materials science, its electronic properties would be of primary interest, influencing its behavior in electronic devices.
Comparison with Similar Compounds
Similar Compounds
2-(5-bromothiophen-2-yl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide: Similar structure with a bromine atom instead of chlorine.
2-(5-chlorothiophen-2-yl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)propionamide: Similar structure with a propionamide group instead of acetamide.
Uniqueness
2-(5-chlorothiophen-2-yl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide is unique due to the specific combination of the thiophene and anthracene moieties, which may impart distinct electronic and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
2-(5-chlorothiophen-2-yl)-N-(9,10-dioxoanthracen-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClNO3S/c21-16-9-8-11(26-16)10-17(23)22-15-7-3-6-14-18(15)20(25)13-5-2-1-4-12(13)19(14)24/h1-9H,10H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNOBJXBEHLYQSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CC4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.